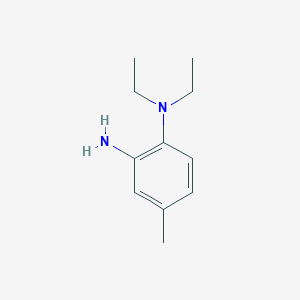

(2-Amino-4-methylphenyl)diethylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-N,1-N-diethyl-4-methylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2/c1-4-13(5-2)11-7-6-9(3)8-10(11)12/h6-8H,4-5,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXBGZOIAEQTWCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C=C(C=C1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20589746 | |

| Record name | N~1~,N~1~-Diethyl-4-methylbenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946761-64-4 | |

| Record name | N~1~,N~1~-Diethyl-4-methylbenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Arylamine and Dialkylamine Motifs in Organic Chemistry

The structure of (2-Amino-4-methylphenyl)diethylamine incorporates two key functional groups: an arylamine and a dialkylamine. These motifs are foundational in organic chemistry, contributing unique electronic and steric properties that make them integral components in a vast array of molecules and chemical processes.

The arylamine group consists of an amino group directly bonded to an aromatic ring. fiveable.me This arrangement leads to distinct chemical properties compared to aliphatic amines. The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring's π electron system. pressbooks.publibretexts.org This delocalization has two major consequences: it reduces the availability of the lone pair for bonding with a proton, making arylamines less basic than alkylamines, and it stabilizes the molecule. pressbooks.publibretexts.org The basicity of arylamines can be further adjusted by the presence of other substituents on the aromatic ring; electron-donating groups increase basicity, while electron-withdrawing groups decrease it. fiveable.mepressbooks.publibretexts.org Arylamines are pivotal building blocks in the synthesis of pharmaceuticals, dyes, and other complex organic compounds. fiveable.me They readily undergo electrophilic aromatic substitution and carbon-nitrogen bond-forming coupling reactions, which allows for extensive functionalization. fiveable.me

The dialkylamine motif, in this case, a diethylamino group, is a secondary amine derivative that is crucial as an intermediate in the chemical industry. google.com Such groups are key components in the synthesis of products ranging from corrosion inhibitors and vulcanization accelerators for the rubber industry to catalysts for epoxy and polyurethane production. google.com Cyclic tertiary alkylamines, which are often synthesized from dialkylamine precursors, are particularly ubiquitous structural features in many bioactive molecules and pharmaceutical agents. acs.org The dialkylamino group's nucleophilicity and steric bulk are defining characteristics that influence the reactivity and properties of the parent molecule.

Structural Elucidation and Spectroscopic Characterization of 2 Amino 4 Methylphenyl Diethylamine and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, signal multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, a detailed picture of the molecular structure of (2-Amino-4-methylphenyl)diethylamine can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the various types of protons present in the molecule. The aromatic region would likely show signals for the three protons on the benzene (B151609) ring. Due to the substitution pattern, these protons are in different chemical environments and would likely appear as a complex set of multiplets. The chemical shifts of these aromatic protons are influenced by the electron-donating effects of the amino and diethylamino groups, as well as the methyl group.

The protons of the diethylamino group are expected to show a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, characteristic of an ethyl group coupled to each other. The amino group (-NH2) protons would likely appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent. The methyl group attached to the aromatic ring would present as a sharp singlet.

Predicted ¹H NMR Chemical Shifts for this compound:

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 6.5 - 7.2 | Multiplet |

| -NH2 | 3.5 - 4.5 | Broad Singlet |

| -N(CH2CH3)2 | 3.0 - 3.4 | Quartet |

| -CH3 (ring) | 2.2 - 2.4 | Singlet |

| -N(CH2CH3)2 | 1.0 - 1.3 | Triplet |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, a total of nine distinct carbon signals are expected, corresponding to the nine unique carbon environments in the molecule.

The six carbons of the benzene ring would appear in the aromatic region of the spectrum (typically δ 110-150 ppm). The chemical shifts of these carbons are significantly affected by the attached substituents. The carbons bearing the amino and diethylamino groups are expected to be shifted to lower field (higher ppm values) due to the deshielding effect of the nitrogen atoms. The carbon attached to the methyl group will also have a characteristic chemical shift.

The two carbons of the diethylamino group will appear in the aliphatic region. The methylene (-CH2-) carbons will be at a lower field than the methyl (-CH3) carbons. The carbon of the methyl group on the aromatic ring will appear at a characteristic upfield position.

Predicted ¹³C NMR Chemical Shifts for this compound:

| Carbon Type | Predicted Chemical Shift (ppm) |

| Aromatic C-N (Amino) | 140 - 150 |

| Aromatic C-N (Diethylamino) | 145 - 155 |

| Aromatic C-CH3 | 125 - 135 |

| Aromatic C-H | 115 - 130 |

| -N(CH2CH3)2 | 40 - 50 |

| -CH3 (ring) | 20 - 25 |

| -N(CH2CH3)2 | 10 - 15 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds.

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the primary amino group, the C-N bonds of both the primary and tertiary amino groups, the C-H bonds of the aromatic ring and the aliphatic ethyl and methyl groups, and the C=C bonds of the aromatic ring.

N-H Stretching: The primary amino group (-NH2) should exhibit two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. The asymmetric stretch typically appears at a higher frequency than the symmetric stretch.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the ethyl and methyl groups will appear just below 3000 cm⁻¹.

N-H Bending: The N-H bending (scissoring) vibration of the primary amine is typically observed in the range of 1590-1650 cm⁻¹.

C=C Stretching: Aromatic C=C stretching vibrations will give rise to several bands in the 1450-1600 cm⁻¹ region.

C-N Stretching: The C-N stretching vibrations for the aromatic amine are expected in the 1250-1360 cm⁻¹ region, while those for the aliphatic tertiary amine will be in the 1020-1250 cm⁻¹ range.

Expected IR Absorption Bands for this compound:

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Primary Amine (-NH2) | N-H Stretch | 3300 - 3500 (two bands) |

| N-H Bend | 1590 - 1650 | |

| Aromatic Ring | C-H Stretch | > 3000 |

| C=C Stretch | 1450 - 1600 | |

| Aliphatic Groups (-CH2-, -CH3) | C-H Stretch | < 3000 |

| Aromatic C-N | C-N Stretch | 1250 - 1360 |

| Aliphatic C-N | C-N Stretch | 1020 - 1250 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecular ion. For this compound (C₁₁H₁₈N₂), the molecular weight is 178.27 g/mol .

Upon electron ionization, the molecule will form a molecular ion (M⁺˙) with a mass-to-charge ratio (m/z) of 178. The fragmentation of this molecular ion is expected to follow characteristic pathways for aromatic amines and N-alkylated anilines. A prominent fragmentation pathway for N-alkylanilines is the α-cleavage, which involves the loss of an alkyl radical from the nitrogen atom. In the case of the diethylamino group, this would lead to the loss of a methyl radical (CH₃˙, mass 15) to form a stable iminium ion at m/z 163, which is often the base peak. Further fragmentation could involve the loss of an entire ethyl group.

Another common fragmentation pathway for aromatic amines is the loss of a hydrogen atom to form an [M-1]⁺ ion. The presence of the methyl group on the ring could also lead to the formation of a tropylium-like ion through rearrangement and fragmentation.

Expected Key Fragments in the Mass Spectrum of this compound:

| m/z | Proposed Fragment | Fragmentation Pathway |

| 178 | [C₁₁H₁₈N₂]⁺˙ | Molecular Ion (M⁺˙) |

| 163 | [M - CH₃]⁺ | α-cleavage, loss of a methyl radical |

| 149 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

| 134 | [M - C₂H₅ - CH₃]⁺ | Subsequent fragmentation |

| 120 | [M - N(C₂H₅)₂]⁺ | Loss of the diethylamino group |

X-ray Diffraction Studies for Solid-State Molecular Conformation

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV-Vis region due to π → π* and n → π* transitions of the benzene ring and the non-bonding electrons on the nitrogen atoms.

The presence of the amino, diethylamino, and methyl groups, all of which are electron-donating, is expected to cause a bathochromic shift (shift to longer wavelengths) of the absorption maxima compared to unsubstituted benzene. This is due to the extension of the conjugated system by the lone pair of electrons on the nitrogen atoms interacting with the π-system of the aromatic ring.

Based on data for related compounds like o-phenylenediamine (B120857), which shows absorption maxima around 210 nm, 240 nm, and 294 nm, it is anticipated that this compound will have similar absorption bands, likely shifted to slightly longer wavelengths due to the additional auxochromic groups.

Predicted UV-Vis Absorption Maxima for this compound:

| Transition Type | Predicted λ_max (nm) |

| π → π | ~210 - 220 |

| π → π | ~240 - 250 |

| n → π* | ~290 - 310 |

Note: The exact absorption maxima are solvent-dependent.

Theoretical and Computational Investigations of 2 Amino 4 Methylphenyl Diethylamine

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to describe its electronic properties. semanticscholar.orgresearchgate.net For (2-Amino-4-methylphenyl)diethylamine, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-31G(d,p), would be performed to find the global minimum on the potential energy surface. semanticscholar.orgjocpr.com

Table 1: Hypothetical DFT-Calculated Structural Parameters for this compound

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| Total Energy | The total electronic energy of the molecule in its optimized state. | Value in Hartrees (e.g., -558.xxxx) |

| Dipole Moment | A measure of the overall polarity of the molecule. | Value in Debye (e.g., 2.5 D) |

| C-N (amino) Bond Length | The distance between the aromatic carbon and the amino nitrogen. | ~1.40 Å |

| C-N (diethylamino) Bond Length | The distance between the aromatic carbon and the diethylamino nitrogen. | ~1.38 Å |

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Delocalization

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a DFT calculation into a more intuitive chemical picture of localized bonds, lone pairs, and antibonding orbitals. numberanalytics.com This approach is particularly effective for analyzing intramolecular charge transfer (ICT) and electron delocalization. wisc.edu

For this compound, NBO analysis would reveal significant delocalization of electron density from the nitrogen lone pairs of both the amino and diethylamino groups into the π* antibonding orbitals of the phenyl ring. This donor-acceptor interaction is quantified by the second-order perturbation energy, E(2), where a larger E(2) value indicates a stronger interaction and greater stabilization of the molecule. wisc.edu These interactions are characteristic of electron-donating groups attached to an aromatic system and are fundamental to the molecule's electronic properties and reactivity. The analysis would also provide natural atomic charges, offering a more chemically meaningful description of charge distribution than other methods.

Table 2: Representative NBO Analysis Data for Key Interactions in this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (N) of NH₂ | π* (C-C) of Phenyl Ring | High | n → π |

| LP (N) of N(Et)₂ | π (C-C) of Phenyl Ring | Very High | n → π |

| σ (C-H) of Methyl | π (C-C) of Phenyl Ring | Moderate | σ → π* (Hyperconjugation) |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap) and Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. numberanalytics.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org In this compound, the electron-rich amino, diethylamino, and methyl groups would cause the HOMO to be delocalized primarily over the phenyl ring and the nitrogen atoms. The LUMO would likely be distributed over the aromatic ring's π system.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. numberanalytics.com A smaller gap suggests the molecule is more easily polarizable and more chemically reactive. numberanalytics.com From the HOMO and LUMO energy values, several chemical reactivity descriptors can be calculated:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electronegativity (χ) = (I + A) / 2

These descriptors provide quantitative measures of the molecule's resistance to change in its electron distribution and its tendency to attract electrons. thaiscience.info

Table 3: Hypothetical FMO and Chemical Reactivity Descriptor Values

| Descriptor | Formula | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | - | -5.5 eV |

| ELUMO | - | -0.5 eV |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 5.0 eV |

| Chemical Hardness (η) | (I - A) / 2 | 2.5 eV |

| Electronegativity (χ) | (I + A) / 2 | 3.0 eV |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive behavior of a molecule. researchgate.net It maps the electrostatic potential onto the molecule's electron density surface, illustrating the charge distribution and identifying regions that are rich or deficient in electrons. malayajournal.org

For this compound, the MEP map would display regions of negative electrostatic potential (typically colored red) concentrated around the nitrogen atoms of the amino and diethylamino groups. These areas correspond to the high electron density of the nitrogen lone pairs and represent the most likely sites for electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) would be located around the hydrogen atoms of the primary amino group (N-H), indicating these are sites susceptible to nucleophilic attack. thaiscience.infomalayajournal.org The aromatic ring would show a gradient of potential, influenced by the attached functional groups.

Prediction of Nonlinear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer, particularly those with electron-donating and electron-accepting groups linked by a π-conjugated system, often exhibit nonlinear optical (NLO) properties. acrhem.org These materials can alter the properties of light passing through them, which is a valuable characteristic for applications in optoelectronics and telecommunications. bohrium.com

The NLO response of this compound can be predicted computationally by calculating its first-order hyperpolarizability (β). DFT calculations are a reliable method for determining this property. researchgate.net The structure of the molecule, featuring a π-system (phenyl ring) substituted with strong electron-donating groups (amino and diethylamino), suggests a potential for a notable NLO response. The charge transfer from the nitrogen lone pairs to the aromatic ring, as confirmed by NBO analysis, is the primary mechanism responsible for high β values.

Quantum Chemical Studies on Reaction Mechanisms Involving Analogous Structures

While specific mechanistic studies on this compound may be limited, quantum chemical methods can be applied to understand its reactivity by analogy to similar compounds like substituted anilines. mdpi.com Computational studies can elucidate reaction pathways, identify transition states, and calculate activation energies for various reactions, such as oxidation or electrophilic substitution. rsc.orgnih.gov

For instance, in a reaction with an electrophile, calculations could model the attack at different positions on the aromatic ring or at the nitrogen atoms. By comparing the energies of the transition states for each pathway, the most favorable reaction product can be predicted. Similarly, studies on the reaction of substituted anilines with radicals show that DFT can determine whether a reaction proceeds via hydrogen abstraction from the amino group or addition to the aromatic ring. mdpi.com Such computational investigations provide a level of detail about reaction mechanisms that is often inaccessible through experimental means alone.

Molecular Interactions and Binding Modes (e.g., hydrogen bonding contributions of diethylamine (B46881) moieties)

The functional groups on this compound enable it to participate in various non-covalent interactions, chief among them being hydrogen bonding. The primary amino (-NH₂) group contains two hydrogen atoms that can act as hydrogen bond donors and a nitrogen lone pair that can act as a hydrogen bond acceptor. The secondary nitrogen of the diethylamine group also possesses a lone pair, making it a potent hydrogen bond acceptor. wikipedia.orgtue.nl

Computational modeling can be used to explore the geometry and energetics of these interactions. For example, the interaction of the molecule with protic solvents like water or methanol (B129727) can be studied to understand solvation effects. mdpi.com Furthermore, in a biological context, these hydrogen bonding capabilities are critical for the molecule's interaction with receptor sites. cambridgemedchemconsulting.com The diethylamino group, while lacking a hydrogen for donation, significantly influences the molecule's lipophilicity and steric profile, which are also crucial for binding. DFT calculations can quantify the strength of these hydrogen bonds, providing insight into the stability of potential complexes with other molecules.

Chemical Reactivity and Transformation Mechanisms of 2 Amino 4 Methylphenyl Diethylamine

Reaction Pathways and Transient Intermediates

The reactivity of (2-Amino-4-methylphenyl)diethylamine is characterized by the high electron density of the aromatic ring, making it highly susceptible to electrophilic attack. Both the primary amino and the diethylamino groups are potent activating, ortho-, para-directing groups due to the lone pair of electrons on the nitrogen atoms, which can be delocalized into the π-system of the ring. byjus.com The methyl group also contributes to this activation via hyperconjugation and inductive effects.

Electrophilic Aromatic Substitution (EAS): This is a predominant reaction pathway for this compound. The high degree of activation suggests that reactions such as halogenation, nitration, and sulfonation can proceed under mild conditions. byjus.com The reaction proceeds via a transient carbocation intermediate known as an arenium ion or sigma complex. The stability of this intermediate is enhanced by the electron-donating substituents, which lower the activation energy of the reaction. vanderbilt.edu

Oxidation Reactions: Aromatic amines are susceptible to oxidation. The reaction can be complex, potentially leading to polymeric materials. Transient intermediates in such processes can include radical cations, which may couple to form new C-N or C-C bonds, and ultimately lead to the formation of quinone-imine or quinone-diimine structures.

Reactions of the Amino Groups: The primary amino group can undergo diazotization upon treatment with nitrous acid (generated from NaNO₂ and a strong acid) at low temperatures to form a diazonium salt. This transient intermediate is highly versatile and can be subsequently converted into a wide range of functional groups (e.g., -OH, -CN, -X where X is a halogen) through Sandmeyer or related reactions. The tertiary amino group is generally stable under these conditions but can be susceptible to oxidation or N-dealkylation under more forcing conditions. A Hofmann-Martius type photorearrangement, involving the cleavage of a C-N bond followed by recombination, has been observed in some quinoline-protected dialkylanilines, suggesting that complex rearrangements involving the diethylamino group could be initiated under specific photochemical conditions. nih.govresearchgate.net

Participation in Condensation and Cyclization Reactions

The presence of two amino groups, particularly the primary amine, makes this compound a valuable precursor for condensation and cyclization reactions, which are fundamental in the synthesis of heterocyclic compounds. amazonaws.comgoettingen-research-online.de

Condensation Reactions: A condensation reaction involves the joining of two molecules with the elimination of a small molecule, typically water. The primary amino group of this compound can readily react with aldehydes and ketones to form imines (Schiff bases). For instance, the condensation of 2,4-diaminotoluene (B122806) with acetaldehyde (B116499) is a known route to produce acridine (B1665455) dyes. wikipedia.org Similarly, reaction with dicarbonyl compounds can lead to the formation of larger, conjugated systems. These reactions are often catalyzed by acids or bases.

Cyclization Reactions: The 1,2-diamine arrangement (ortho-phenylenediamine moiety) within the molecule is a classic structural motif for the synthesis of five- and six-membered heterocycles. Reaction with appropriate bifunctional reagents can lead to a variety of fused ring systems. For example, condensation with 1,2-dicarbonyl compounds like benzil (B1666583) can yield quinoxaline (B1680401) derivatives. researchgate.net The reaction of diamines with carboxylic acids or their derivatives can produce benzimidazoles, and reactions with phosgene (B1210022) or its equivalents can form benzimidazolones. The synthesis of diverse heterocyclic systems, such as pyrazoles and pyrimidines, often relies on the cyclocondensation of amino-functionalized precursors with diketones or ketoesters. amazonaws.comfrontiersin.org

| Reactant | Reaction Type | Resulting Heterocyclic Core |

|---|---|---|

| Carboxylic Acids (or derivatives) | Cyclocondensation | Benzimidazole (B57391) |

| 1,2-Dicarbonyls (e.g., benzil) | Cyclocondensation | Quinoxaline |

| β-Ketoesters | Cyclocondensation | Benzodiazepine |

| Aldehydes/Ketones | Condensation | Imine (Schiff Base) |

| Phosgene (or equivalent) | Cyclocondensation | Benzimidazolone |

Analysis of Intermolecular and Intramolecular Interactions in Reaction Processes

Non-covalent interactions play a crucial role in the solid-state structure, physical properties, and reactivity of this compound. These interactions can influence reaction pathways by pre-organizing molecules in the crystal lattice or by stabilizing transition states. nih.gov

Intramolecular Interactions: Within the molecule, two key interactions are present. First, a potential intramolecular hydrogen bond could form between a hydrogen atom of the primary amine and the nitrogen atom of the adjacent diethylamino group (N-H···N). However, the formation of this five-membered ring is often in competition with stronger intermolecular hydrogen bonds. mdpi.com Second, and more significant, is the steric repulsion between the bulky diethylamino group and the neighboring primary amino group. wikipedia.orgscience.gov This steric hindrance forces the diethylamino group to twist out of the plane of the aromatic ring, which can reduce the resonance interaction (p-π overlap) between its nitrogen lone pair and the ring. researchgate.net This conformational constraint influences the molecule's basicity and its reactivity, particularly at the positions ortho to the diethylamino group. researchgate.netrsc.org

| Interaction Type | Description | Potential Impact |

|---|---|---|

| Intermolecular N-H···N Hydrogen Bonding | Primary amine (donor) interacts with a nitrogen atom (acceptor) of a neighboring molecule. | Stabilizes crystal lattice; can influence solid-state reactivity. |

| Intramolecular N-H···N Hydrogen Bonding | Hydrogen from the primary amine interacts with the nitrogen of the adjacent tertiary amine. | Influences conformation; often weak and competes with intermolecular bonds. |

| Steric Hindrance | Repulsion between the ethyl groups of the tertiary amine and the adjacent primary amine. | Causes the diethylamino group to twist out of the ring plane, affecting resonance and reactivity. researchgate.net |

| π-π Stacking | Attractive interaction between the electron clouds of adjacent aromatic rings. | Contributes to crystal packing and stability. |

Investigation of Regioselectivity and Stereoselectivity in Chemical Transformations

Regioselectivity: Regioselectivity in chemical transformations of this compound is primarily observed in electrophilic aromatic substitution reactions. The outcome is determined by the cumulative directing effects of the three substituents on the ring. vanderbilt.edu

-NH₂ group (at C2): A powerful activating, ortho-, para-director. It directs incoming electrophiles to positions 1 (occupied), 3, and 5.

-N(C₂H₅)₂ group (at C1): A very powerful activating, ortho-, para-director. It directs incoming electrophiles to positions 2 (occupied), 6, and 4 (occupied).

-CH₃ group (at C4): A moderately activating, ortho-, para-director. It directs incoming electrophiles to positions 3, 5, and 1 (occupied).

Combining these effects, positions 3, 5, and 6 are electronically activated. However, steric hindrance plays a decisive role. wikipedia.org

Position 3: Located between the two bulky amino groups, this position is highly sterically hindered and substitution here is unlikely.

Position 6: This position is ortho to the very bulky diethylamino group, which significantly impedes the approach of an electrophile. rsc.org

Position 5: This position is ortho to the methyl group and para to the primary amino group. It experiences the least steric hindrance of the activated positions.

Therefore, electrophilic substitution is strongly predicted to occur regioselectively at the C5 position. This highlights a common principle where electronic activation determines the potential sites of reaction, but steric factors ultimately control the regiochemical outcome. libretexts.org

| Position | Electronic Effect | Steric Effect | Predicted Outcome |

|---|---|---|---|

| 3 | Activated (ortho to -NH₂, ortho to -CH₃) | Very High Hindrance (between -NH₂ and -N(Et)₂) | Reaction highly disfavored |

| 5 | Activated (para to -NH₂, ortho to -CH₃) | Low Hindrance | Major Product |

| 6 | Activated (ortho to -N(Et)₂) | High Hindrance (from -N(Et)₂) | Minor or no product |

Stereoselectivity: Stereoselectivity becomes a factor when a reaction creates a new chiral center, leading to the preferential formation of one stereoisomer over another. For the achiral this compound, stereoselectivity would arise from its reaction with a chiral reagent or under the influence of a chiral catalyst. For example, in a cyclization reaction that forms a new stereocenter, the use of a chiral catalyst could direct the reaction to produce predominantly one enantiomer. Similarly, tandem reactions, such as a stereoselective amination followed by cyclization, can be designed to control the stereochemistry of the final product, as has been demonstrated in the synthesis of caprolactams. nih.gov The stereochemical outcome of such transformations is highly dependent on the reaction mechanism and the specific reagents and conditions employed. researchgate.net

Derivatization Strategies for 2 Amino 4 Methylphenyl Diethylamine Scaffolds

Modification of the Diethylamine (B46881) Moiety

The tertiary amine of the diethylamine group in (2-Amino-4-methylphenyl)diethylamine is a key site for chemical modification. Common strategies involve alkylation and acylation reactions, which can alter the steric and electronic properties of this functional group.

N-Alkylation: The lone pair of electrons on the nitrogen atom of the diethylamine group makes it nucleophilic and susceptible to alkylation. Reaction with alkyl halides can introduce a fourth alkyl group, leading to the formation of a quaternary ammonium (B1175870) salt. This transformation significantly changes the molecule's properties, converting it from a neutral compound to a positively charged salt with increased water solubility. The general scheme for N-alkylation is depicted below:

Reaction: this compound + R-X → [(2-Amino-4-methylphenyl)diethyl(alkyl)ammonium]⁺X⁻

Where R is an alkyl group and X is a halide.

The choice of the alkylating agent (R-X) allows for the introduction of various functionalities. For instance, using a long-chain alkyl halide can increase the lipophilicity of the resulting quaternary ammonium salt.

Mannich Reaction: The diethylamine moiety can also participate in Mannich reactions. This three-component condensation reaction typically involves an active hydrogen compound, formaldehyde, and a secondary amine. wikipedia.orgorganic-chemistry.orgoarjbp.com In the context of modifying the diethylamine group, it can be envisioned that a related compound bearing a primary or secondary amine in place of the diethylamine could first undergo a Mannich reaction, followed by subsequent alkylation to re-form a tertiary amine.

Functionalization of the Aromatic Ring System

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the amino and diethylamino groups, both of which are electron-donating. The methyl group also contributes to the activation of the ring. These activating groups are ortho- and para-directing.

Electrophilic Aromatic Substitution:

Halogenation: The introduction of halogen atoms (e.g., bromine, chlorine) onto the aromatic ring can be achieved using appropriate halogenating agents. The positions of substitution will be directed by the existing amino, diethylamino, and methyl groups.

Nitration: Nitration of the aromatic ring can be accomplished using a mixture of concentrated nitric acid and sulfuric acid. libretexts.org The nitro group, a strong electron-withdrawing group, can be subsequently reduced to an amino group, providing a route to polyamino-substituted derivatives.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are classic methods for introducing alkyl and acyl groups onto an aromatic ring. wikipedia.orglibretexts.orgijpcbs.com These reactions are typically catalyzed by a Lewis acid, such as aluminum chloride. The acylation reaction is generally preferred as it is less prone to polysubstitution and rearrangement reactions that can occur during alkylation.

To control the regioselectivity and prevent over-reaction in these electrophilic substitutions, the highly activating primary amino group can be protected, for example, by acetylation to form an amide. This temporarily reduces the activating effect and provides steric hindrance, which can favor substitution at the para position to the amino group.

Synthesis of Polymeric Derivatives

The this compound scaffold can be incorporated into polymeric structures, leading to materials with potentially interesting electronic and functional properties. The synthesis of such polymers typically requires the introduction of a polymerizable functional group onto the monomer.

One common approach is the polymerization of aniline (B41778) derivatives. rsc.orgresearchgate.netnih.govrsc.orgacs.org To prepare a polymeric derivative of this compound, the molecule would first need to be functionalized with a polymerizable moiety, such as a vinyl, acryloyl, or methacryloyl group. This could be achieved by reacting the primary amino group with a suitable reagent, for example, acryloyl chloride or methacryloyl chloride, to form the corresponding amide.

The resulting functionalized monomer could then undergo polymerization, such as free-radical polymerization, to yield a polymer with pendant (2-amido-4-methylphenyl)diethylamine units. The properties of the resulting polymer, such as solubility and thermal stability, would be influenced by the nature of the polymer backbone and the substituents on the aniline ring. rsc.orgresearchgate.net

Table 1: Potential Polymerizable Monomers Derived from this compound and Their Polymerization Methods

| Monomer Structure | Name | Potential Polymerization Method |

| N-(2-(diethylamino)-5-methylphenyl)acrylamide | Free-radical polymerization | |

| N-(2-(diethylamino)-5-methylphenyl)methacrylamide | Free-radical polymerization | |

| 1-(2-(diethylamino)-5-methylphenyl)-1H-pyrrole-2,5-dione (after reaction with maleic anhydride) | Ring-opening metathesis polymerization (ROMP) |

Formation of Metal Complexes and Coordination Compounds

The primary amino group and the nitrogen of the diethylamino group in this compound are potential coordination sites for metal ions. A particularly effective strategy for creating multidentate ligands from this scaffold is through the formation of Schiff bases.

Schiff Base Formation and Complexation: The primary amino group can readily condense with an aldehyde or a ketone to form a Schiff base, which contains an imine or azomethine (-C=N-) group. icm.edu.plasianpubs.orgnih.gov If the chosen carbonyl compound also contains other potential donor atoms (e.g., a hydroxyl or another amino group), the resulting Schiff base can act as a multidentate ligand, capable of forming stable complexes with a variety of metal ions.

For example, condensation of this compound with salicylaldehyde (B1680747) would yield a Schiff base ligand that can coordinate to a metal center through the imine nitrogen and the phenolic oxygen. The diethylamino group might also participate in coordination, depending on the metal ion and the reaction conditions.

The general reaction for Schiff base formation is as follows:

this compound + R-CHO → (2-(R-CH=N)-4-methylphenyl)diethylamine + H₂O

The resulting Schiff base ligand can then be reacted with a metal salt (e.g., acetates or chlorides of transition metals like Cu(II), Ni(II), Co(II), or Zn(II)) to form the corresponding metal complex. icm.edu.plekb.eg

Table 2: Examples of Potential Schiff Base Ligands and Their Metal Complexes

| Schiff Base Ligand | Potential Metal Ions for Complexation | Potential Coordination Sites |

| Derived from Salicylaldehyde | Cu(II), Ni(II), Co(II), Zn(II) | Imine Nitrogen, Phenolic Oxygen |

| Derived from 2-Pyridinecarboxaldehyde | Fe(II), Ru(II), Mn(II) | Imine Nitrogen, Pyridinic Nitrogen |

| Derived from Acetylacetone | V(IV), Mn(II), Fe(III) | Imine Nitrogen, Carbonyl Oxygen |

The coordination of the ligand to the metal ion can be confirmed by various spectroscopic techniques, such as infrared (IR) spectroscopy, where a shift in the C=N stretching frequency is indicative of coordination. The geometry of the resulting metal complexes can be elucidated using techniques like X-ray crystallography.

Role in Advanced Organic Synthesis and Materials Science

Utilization as a Building Block for Complex Heterocyclic Systems

(2-Amino-4-methylphenyl)diethylamine is an exemplary precursor for the synthesis of a wide array of complex heterocyclic systems. The presence of two adjacent amino groups provides a reactive site for condensation reactions with various electrophiles, leading to the formation of fused ring systems. This reactivity is fundamental to the construction of benzimidazoles, quinoxalines, and other related heterocyclic structures that are of significant interest in medicinal chemistry and materials science.

The synthesis of benzimidazole (B57391) derivatives, for instance, can be efficiently achieved through the condensation of o-phenylenediamines with aldehydes or carboxylic acids. nih.govmdpi.com While specific studies on this compound are not extensively documented, its structural analogy to o-phenylenediamine (B120857) suggests its direct applicability in these synthetic protocols. The reaction typically proceeds via the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent aromatization to yield the stable benzimidazole core. nih.gov The methyl and diethylamine (B46881) substituents on the benzene (B151609) ring of this compound would impart specific electronic and steric properties to the resulting benzimidazole derivatives, potentially influencing their biological activity or material characteristics.

Similarly, this compound is a suitable starting material for the synthesis of quinoxalines, which are formed by the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds. Quinoxalines are another important class of nitrogen-containing heterocycles with diverse applications. The reaction is generally high-yielding and provides a straightforward route to this privileged scaffold.

The table below summarizes typical conditions for the synthesis of benzimidazoles from substituted o-phenylenediamines, illustrating the versatility of this class of compounds as building blocks.

| Starting o-Phenylenediamine | Reagent | Catalyst/Conditions | Product | Yield (%) | Reference |

| o-Phenylenediamine | Aromatic Aldehydes | K2CO3, TCE/H2O, 130 °C, 3 h | N-thiomethyl benzimidazoles | 75 | nih.gov |

| o-Phenylenediamine | Thiophenols, Aldehydes | Metal-free | N-thiomethyl benzimidazoles | Good | nih.gov |

Application in Ligand Design for Catalysis

The vicinal diamine functionality in this compound makes it an excellent candidate for the design of chelating ligands for transition metal catalysts. Upon reaction with appropriate precursors, such as salicylaldehydes, it can form Schiff base ligands, which are known to coordinate with a variety of metal ions, including Co(II), Cu(II), and Ni(II). nih.govjocpr.com These metal complexes often exhibit significant catalytic activity in a range of organic transformations.

For example, Schiff base complexes derived from diamines are utilized as catalysts in hydrogenation, hydroformylation, and oxidation reactions. jocpr.com The substituents on the aromatic ring of the diamine, in this case, the methyl and diethylamino groups, can modulate the electronic and steric environment of the metal center, thereby influencing the catalytic activity and selectivity of the resulting complex. The chirality of ligands derived from such diamines can also be exploited in asymmetric catalysis to produce enantiomerically enriched products. nih.gov

While direct catalytic applications of ligands derived specifically from this compound are not widely reported, the principles of ligand design strongly support its potential in this area. The diethylamino group, in particular, could offer additional coordination sites or influence the solubility and stability of the catalyst.

Precursors for Advanced Functional Materials

Substituted o-phenylenediamines, including this compound, are valuable precursors for the synthesis of advanced functional materials. The ability of these compounds to undergo polymerization and form extended conjugated systems is of particular interest. For instance, they can be used in the preparation of polybenzimidazoles (PBIs), a class of high-performance polymers known for their exceptional thermal and chemical stability.

Furthermore, the amino groups can be utilized to introduce specific functionalities into materials. Amino-based functional molecules are known to play a crucial role in the controlled synthesis of noble-metal nanocrystals by acting as capping agents or surfactants that direct the morphology and structure of the resulting nanoparticles. nih.gov The diethylamino group in this compound could provide a means to anchor the molecule to a surface or to another polymer chain, thereby modifying the properties of the material.

The inherent reactivity of the diamine also allows for its incorporation into more complex molecular architectures, such as those required for the development of organic light-emitting diodes (OLEDs), sensors, or other electronic devices.

Synthesis of Intermediates for Diverse Chemical Scaffolds

Beyond the direct synthesis of heterocycles and materials, this compound serves as a key intermediate for the generation of a multitude of other chemical scaffolds. The amino groups can be readily transformed into a variety of other functional groups through standard organic reactions, such as diazotization, acylation, and alkylation.

For example, one of the amino groups can be selectively protected, allowing the other to be modified. This differential reactivity is a powerful tool for building molecular complexity. The resulting derivatives can then be used in a wide range of synthetic applications, including the preparation of pharmaceuticals, agrochemicals, and dyes.

The synthesis of various heterocyclic derivatives, such as 2-amino-4-phenyl-1,3-thiazoles and 2-amino-4,6-diphenylnicotinonitriles, often involves multistep reaction sequences where intermediates derived from substituted anilines play a crucial role. mdpi.comresearchgate.net The structural features of this compound make it a valuable starting point for accessing novel and complex molecular architectures.

The following table provides examples of diverse chemical scaffolds synthesized from amino-containing precursors, highlighting the broad utility of such intermediates.

| Precursor | Reaction Type | Resulting Scaffold | Significance | Reference |

| 2-Amino-4,6-diphenylnicotinonitriles | Cyclization | 2-Amino-4,6-diphenylnicotinonitriles | Potential anticancer agents and fluorescent sensors | mdpi.com |

| 2-Amino-4-phenyl-1,3-thiazole | Multi-step synthesis | Thiazolidinones | Antimicrobial activity | researchgate.net |

| 2-Amino-4,5-dihydrothiophenes | Mannich-type reaction | Hexahydrothieno[2,3-d]pyrimidines | Bioactive molecules | nih.gov |

Green Chemistry Principles in Synthetic Applications

The application of green chemistry principles is increasingly important in modern organic synthesis, and the utilization of this compound and its derivatives is no exception. Efforts are being made to develop more environmentally benign synthetic routes that minimize waste, reduce the use of hazardous reagents, and employ renewable resources. ajgreenchem.comnih.gov

In the synthesis of heterocyclic compounds from o-phenylenediamines, green methodologies such as the use of water as a solvent, microwave-assisted synthesis, and the use of reusable catalysts are being explored. ajgreenchem.com These approaches not only reduce the environmental impact of the synthesis but can also lead to improved reaction efficiency and easier product isolation. For instance, the synthesis of 2-amino-4H-benzopyran derivatives has been successfully achieved using coconut seed coat ash as a green catalyst in water. ajgreenchem.com

The development of catalytic processes using ligands derived from this compound also aligns with the principles of green chemistry, as catalysis, by its nature, allows for the use of smaller quantities of reagents and can lead to higher atom economy. The focus on developing efficient and recyclable catalysts is a key aspect of sustainable chemistry.

Q & A

Q. What are the key physicochemical properties of (2-Amino-4-methylphenyl)diethylamine relevant to experimental design?

The compound’s structure includes a diethylamine group attached to a 2-amino-4-methylphenyl moiety. Key properties include:

- Molecular weight : Estimated ~207.3 g/mol (based on analogous structures in ).

- Solubility : Likely polar due to the amine group; solubility in ethanol and DMF is probable, as seen in similar aromatic amines (e.g., 4-methyldiphenylamine in ).

- Reactivity : The primary amine (-NH2) and secondary amine (diethyl) groups may participate in nucleophilic reactions, Schiff base formation, or coordination chemistry. Stability under acidic/basic conditions should be tested empirically.

Methodology : Use HPLC or GC-MS for purity assessment (), and FTIR/NMR to confirm functional groups (). Reference analogous compounds (e.g., 4-methylphenethylamine in ) for solubility predictions .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

Safety protocols are critical due to hazards associated with aromatic amines and diethylamine derivatives:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation ().

- Storage : Store in airtight containers in cool, ventilated areas away from oxidizers ().

- Spill Management : Collect spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste ().

- Emergency Procedures : For skin contact, rinse immediately with water (P302+P352 in ); for eye exposure, irrigate for 15 minutes (P305+P351+P338 in ).

Methodology : Follow GHS-compliant labeling () and conduct regular risk assessments for amine handling .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. mass spectrometry) for this compound derivatives be resolved?

Contradictions may arise from tautomerism, impurities, or stereochemical effects:

- NMR Analysis : Compare <sup>1</sup>H and <sup>13</sup>C NMR shifts with computational models (e.g., DFT). For example, diethylamino groups show characteristic splitting patterns ().

- Mass Spectrometry : Use high-resolution MS (HRMS) to distinguish between isobaric species. Fragmentation patterns of the diethylamine moiety (e.g., m/z 72 for (C2H5)2NH<sup>+</sup>) can confirm structural integrity ().

- X-ray Crystallography : Resolve ambiguities in substituent positioning (e.g., methyl vs. amino group orientation) via single-crystal analysis ().

Methodology : Cross-validate data using orthogonal techniques and reference crystallographic databases (e.g., CCDC) .

Q. What synthetic strategies are effective for introducing functional groups at the 4-methyl position of this compound while preserving amine reactivity?

Functionalization requires selective protection/deprotection of the amine groups:

- Protection : Temporarily block the primary amine with Boc (<i>tert</i>-butoxycarbonyl) or Fmoc groups ().

- Electrophilic Substitution : Use Friedel-Crafts alkylation or halogenation (e.g., Cl/Br) at the 4-methyl position. For example, AlCl3-catalyzed reactions ().

- Cross-Coupling : Employ Suzuki-Miyaura or Buchwald-Hartwig reactions to introduce aryl/heteroaryl groups ().

Methodology : Monitor reaction progress via TLC and optimize conditions (e.g., solvent: DMF/EtOH; catalyst: Pd/C) to minimize side reactions .

Q. How can environmental release of this compound be mitigated during large-scale synthesis?

Mitigation strategies align with GHS environmental hazard guidelines ():

- Waste Treatment : Neutralize aqueous waste with dilute HCl before incineration (P273 in ).

- Containment : Use closed-loop systems to capture volatile amines ().

- Biodegradation Studies : Assess microbial degradation pathways using OECD 301B guidelines.

Methodology : Implement ISO 14001-compliant waste management protocols and conduct LC50 tests for aquatic toxicity .

Q. What analytical techniques are suitable for quantifying trace impurities in this compound?

- HPLC-DAD/UV : Detect aromatic byproducts (e.g., unreacted 4-methylaniline) with C18 columns and gradient elution ().

- GC-FID/MS : Identify volatile impurities (e.g., residual diethylamine) using DB-5 columns ().

- Elemental Analysis : Confirm stoichiometry (C, H, N) to detect inorganic residues ().

Methodology : Validate methods per ICH Q2(R1) guidelines and use certified reference materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.